

A Technical Guide to Fmoc-Thr(Trt)-OH in Solid-Phase Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N- α -Fmoc-O-trityl-L-threonine (**Fmoc-Thr(Trt)-OH**), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, its role and advantages in peptide synthesis, and a detailed experimental protocol for its use.

Core Data Presentation

The fundamental properties of **Fmoc-Thr(Trt)-OH** are summarized below. This data is essential for calculating molar equivalents during synthesis and for characterizing the compound.

Value	Citations
133180-01-5	[1][2][3][4][5]
583.67 g/mol	[3][5]
[1]	
[4]	_
[2]	_
Сз8Нз3NО5	[2][3]
N-α-Fmoc-O-trityl-L-threonine	[2][3]
	133180-01-5 583.67 g/mol [1] [4] [2] C38H33NO5



The Role of Protecting Groups in Peptide Synthesis

Solid-phase peptide synthesis is a stepwise process that relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence and prevent unwanted side reactions, temporary and permanent protecting groups are employed.

- Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile temporary protecting group for the α-amino group of the amino acid.[6] It remains intact during the coupling reaction and is selectively removed at the beginning of each synthesis cycle with a mild base, typically a solution of piperidine in DMF, to allow for the next amino acid to be coupled.[7]
- Trt (Trityl) Group: The trityl group is an acid-labile permanent protecting group used here to mask the hydroxyl side chain of the threonine residue.[6] This prevents the side chain from participating in unwanted reactions during synthesis. The Trt group offers distinct advantages over the more traditional tert-butyl (tBu) group. It is significantly more sensitive to acid, allowing for its removal under milder acidic conditions.[8][9] This property is particularly useful for synthesizing fully protected peptide fragments and can lead to purer final products, especially in complex or long sequences.[9] The steric bulk of the trityl group can also help to disrupt peptide aggregation during synthesis.[8]

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This section details a generalized protocol for the manual synthesis of a peptide on a solid support resin using **Fmoc-Thr(Trt)-OH** as one of the constituent amino acids.

Materials:

- Fmoc-Rink Amide resin (or other suitable resin)
- Fmoc-protected amino acids (including Fmoc-Thr(Trt)-OH)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)



- Piperidine
- Coupling Reagent (e.g., HBTU/HCTU)
- Base for activation (e.g., N,N-Diisopropylethylamine DIPEA)
- Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane
 TIPS)[10]
- · Cold methyl t-butyl ether

Methodology:

- Resin Preparation (Swelling):
 - Place the desired amount of resin in a reaction vessel.
 - Wash the resin with DMF, followed by DCM, and then again with DMF.
 - Swell the resin in DMF for at least 1 hour to ensure accessibility of the reactive sites.[11]
- First Amino Acid Loading (if starting with a bare resin):
 - If not using a pre-loaded resin, the first Fmoc-amino acid is coupled to the resin. This
 protocol assumes a pre-loaded resin for subsequent steps.
- SPPS Cycle (for each amino acid):
 - a. Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add a 20% solution of piperidine in DMF to the resin.[7]
 - Agitate the mixture for 15-30 minutes to remove the Fmoc group.[7]
 - Drain the piperidine solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.



b. Amino Acid Coupling:

- In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Thr(Trt)-OH) (3 eq.), a coupling agent like HCTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours to ensure complete coupling.
- Drain the coupling solution and wash the resin thoroughly with DMF and then DCM.
- (Optional) Perform a ninhydrin test to confirm the completion of the coupling reaction.
- o c. Repeat:
 - Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
- Final Fmoc Deprotection:
 - After the final amino acid has been coupled, perform one last Fmoc deprotection step as described in 3a.
- Cleavage and Global Deprotection:
 - Wash the peptide-resin with DCM and dry it thoroughly.
 - Prepare the cleavage cocktail. Reagent B is particularly effective for peptides containing
 Trt-protected residues.[10]
 - Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
 [7] This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the Trt group from threonine.
 - Filter the resin and collect the filtrate containing the peptide.
 - Wash the resin with a small amount of fresh TFA.
- Peptide Precipitation and Purification:



- Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold methyl tbutyl ether.
- Centrifuge or filter to collect the precipitated peptide.
- Wash the peptide with cold ether.
- The crude peptide can then be purified using techniques such as reverse-phase highperformance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process. This represents a chemical synthesis workflow.



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Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

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